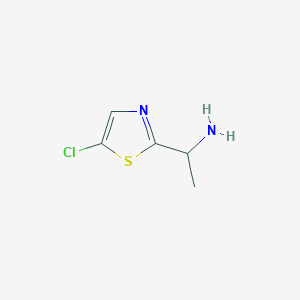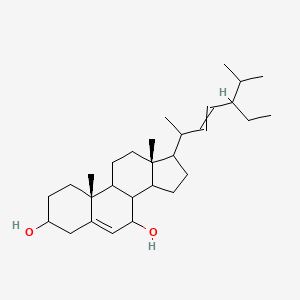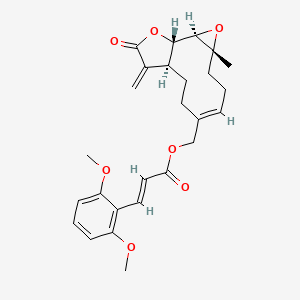
Umeclidinium Bromide-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Umeclidinium-d10 (bromide) is a deuterated form of umeclidinium bromide, a long-acting muscarinic antagonist. It is primarily used in the maintenance treatment of chronic obstructive pulmonary disease (COPD). The deuterated version, Umeclidinium-d10 (bromide), is often used in scientific research to study the pharmacokinetics and metabolic pathways of the non-deuterated compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Umeclidinium-d10 (bromide) involves several steps:
Starting Material: Ethyl isonipecotate is reacted with 1-bromo-2-chloroethane in the presence of an organic base to form ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
Formation of Quinuclidine Ring: This intermediate is then reacted with lithium diisopropylamide to form ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate.
Introduction of Phenyl Groups: The next step involves reacting this compound with phenyl lithium to form 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol.
Final Step: The final step involves reacting this intermediate with (2-bromoethoxy)methyl benzene to form Umeclidinium-d10 (bromide)
Industrial Production Methods
The industrial production of Umeclidinium-d10 (bromide) follows similar synthetic routes but is optimized for higher yield and purity. The process involves:
Optimization of Reaction Conditions: Using milder conditions and safer reagents to improve yield and reduce environmental impact.
Purification: Employing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product
化学反应分析
Types of Reactions
Umeclidinium-d10 (bromide) undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Umeclidinium-d10 (bromide), which are used for further research and development .
科学研究应用
Umeclidinium-d10 (bromide) has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of umeclidinium bromide.
Metabolic Pathways: Helps in identifying and characterizing the metabolic pathways of the non-deuterated compound.
Drug Development: Used in the development of new drugs for the treatment of respiratory diseases.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques .
作用机制
Umeclidinium-d10 (bromide) exerts its effects by blocking the muscarinic subtype 3 (M3) receptors in the airway smooth muscle. This inhibition prevents the binding of acetylcholine, leading to relaxation of the airway muscles and improved airflow. The compound is well-tolerated and is often used in combination with other bronchodilators to maximize efficacy and minimize adverse effects .
相似化合物的比较
Similar Compounds
Tiotropium Bromide: Another long-acting muscarinic antagonist used in the treatment of COPD.
Aclidinium Bromide: A similar compound with a shorter duration of action compared to umeclidinium.
Glycopyrronium Bromide: Used for similar indications but with different pharmacokinetic properties.
Uniqueness
Umeclidinium-d10 (bromide) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The deuterium atoms help in tracing the metabolic pathways and understanding the drug’s behavior in the body more accurately compared to its non-deuterated counterparts .
属性
分子式 |
C29H34BrNO2 |
|---|---|
分子量 |
518.5 g/mol |
IUPAC 名称 |
bis(2,3,4,5,6-pentadeuteriophenyl)-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;bromide |
InChI |
InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1/i2D,3D,6D,7D,8D,9D,12D,13D,14D,15D; |
InChI 键 |
PEJHHXHHNGORMP-ZCTIGREKSA-M |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C34CC[N+](CC3)(CC4)CCOCC5=CC=CC=C5)O)[2H])[2H].[Br-] |
规范 SMILES |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)








![(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12431610.png)
